![molecular formula C23H25NO4 B2938582 3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid CAS No. 2094186-05-5](/img/structure/B2938582.png)

3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

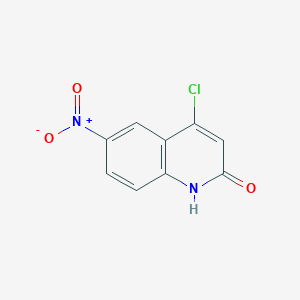

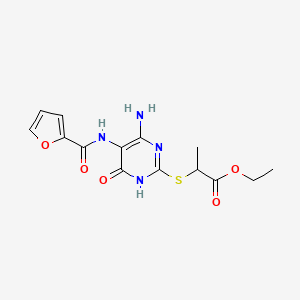

3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid is a research chemical with the CAS number 1219422-04-4 . It has a molecular formula of C23H25NO4 and a molecular weight of 379.4 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl group attached to the alpha carbon of a propanoic acid. The alpha carbon is also attached to an amine group that is further connected to a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a common protecting group used in peptide synthesis.科学的研究の応用

Enzyme-activated Surfactants for Carbon Nanotubes

This application involves the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs). These surfactants facilitate the dispersion of CNTs in aqueous solutions, a critical step for their use in various nanotechnology applications. The surfactants can be enzymatically activated to create homogeneous aqueous nanotube dispersions under constant and physiological conditions, demonstrating the potential of such compounds in materials science and nanotechnology (Cousins et al., 2009).

Synthesis of Complex Cyclodepsipeptides

Cyclodepsipeptides are cyclic peptides where an amide link is replaced with an ester link. These compounds exhibit a wide range of biological activities, making them promising pharmaceutical candidates. The synthesis protocol includes the preparation of protected amino acids like 3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid, highlighting the compound's role in the development of novel therapeutics (Pelay-Gimeno et al., 2016).

Solid Phase Synthesis of Peptide Amides

The use of this compound derivatives as a handle reagent for the solid-phase synthesis of peptide amides showcases another significant application. This approach, based on the fluorenylmethoxycarbonyl (Fmoc) method, allows for the efficient and selective synthesis of peptide amides, underscoring the compound's utility in peptide chemistry (Funakoshi et al., 1988).

Anti-inflammatory Applications

While the request was to exclude drug use, dosage, and side effects, it's worth noting that derivatives of this compound have been explored for their anti-inflammatory properties. These studies highlight the broader potential of such compounds in therapeutic applications, although the specifics of these studies fall outside the current focus (Burch et al., 1991).

作用機序

Target of Action

The primary targets of the compound “3-{Cyclopentyl[(9H-Fluoren-9-ylmethoxy)Carbonyl]Amino}propanoic Acid” are currently unknown

Mode of Action

It is known that the compound contains a fluoren-9-ylmethoxy carbonyl (fmoc) group , which is commonly used in peptide synthesis. The Fmoc group acts as a protective group for the amino acid during synthesis, preventing unwanted side reactions .

Biochemical Pathways

Given the presence of the fmoc group, it’s likely that this compound could be involved in peptide synthesis or modification .

Pharmacokinetics

Fmoc-protected amino acids are generally stable at room temperature and have a long shelf-life , suggesting that this compound may also have similar properties.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its targets and mode of action .

Action Environment

The compound is stable at room temperature and has a long shelf-life , suggesting that it may be resistant to degradation in various environmental conditions.

特性

IUPAC Name |

3-[cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)13-14-24(16-7-1-2-8-16)23(27)28-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21H,1-2,7-8,13-15H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVGPCFTQNTULR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-ethyl-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2938499.png)

![(3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B2938500.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B2938505.png)

![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)

![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2938517.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2938518.png)

![2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide](/img/structure/B2938519.png)